4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid
Description
4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid is a structurally complex carboxylic acid derivative characterized by a piperidine ring substituted with a 2-methoxy-2-oxoethyl group at the 4-position, conjugated to a 4-oxobutanoic acid moiety. The piperidine and succinate (4-oxobutanoic acid) motifs are common in drug design due to their conformational flexibility and ability to engage in hydrogen bonding or ionic interactions with biological targets .
Properties
IUPAC Name |
4-[4-(2-methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-18-12(17)8-9-4-6-13(7-5-9)10(14)2-3-11(15)16/h9H,2-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCFPICLOCEKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxyacetic acid, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential use as a pharmaceutical intermediate. It can serve as a precursor for various biologically active molecules, particularly those targeting neurological pathways. The methoxy group and the piperidine ring contribute to its ability to interact with neurotransmitter systems.
Case Study: Neuropharmacology
Research indicates that derivatives of this compound exhibit activity at serotonin receptors, particularly the 5-HT1F subtype, which is implicated in migraine treatment. A study demonstrated that modifications of the piperidine structure can enhance binding affinity and selectivity towards these receptors, suggesting potential therapeutic applications in treating migraines and other neurological disorders .
The biological activity of 4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid has been explored in various contexts:
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. The electron-withdrawing effect of substituents can enhance interactions with microbial targets, suggesting that this compound may also possess such properties.
- Cytokine Modulation : Preliminary studies suggest that this compound may influence cytokine profiles, potentially offering applications in inflammatory diseases. For instance, its structural analogs have been shown to modulate cytokine responses in vitro, indicating a pathway for therapeutic development .
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The methoxy and oxobutanoic acid moieties are introduced via acylation and alkylation reactions.
These synthetic pathways highlight the compound's potential for industrial applications as a versatile building block in drug synthesis.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxy-oxoethyl group may also play a role in binding to enzymes or other proteins, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid, highlighting differences in substituents, biological activity, and synthesis pathways:
Key Structural Variations and Implications
Piperidine vs. Fluorinated substituents (e.g., in 4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid) improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Ester vs. Amide Linkages: Compounds like S7 (menthyl ester) exhibit anti-inflammatory activity, while amide-linked derivatives (e.g., 4-(benzenesulfonylamino)-4-oxobutanoic acid) are more resistant to hydrolysis and target enzymes like thymidylate synthase .
Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., chlorophenyl in 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid) enhance binding to hydrophobic pockets in enzymes or receptors, whereas aliphatic chains (e.g., 2-methoxy-2-oxoethyl) may improve membrane permeability .
Biological Activity
4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring, which is known to impart various biological properties to compounds.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that derivatives of 4-oxobutanoic acid exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain synthesized derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
| Compound | MIC against Staphylococcus aureus | MIC against Escherichia coli |
|---|---|---|
| Compound A | 50 µg/mL | 100 µg/mL |
| Compound B | 25 µg/mL | 75 µg/mL |
Anticancer Activity
In the realm of cancer research, derivatives of this compound have shown promise as potential anticancer agents. A study highlighted that modifications to the oxobutanoic acid moiety can enhance cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that it could reduce inflammation markers in animal models, suggesting a potential application in treating inflammatory diseases .
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Case Study on Antimicrobial Efficacy : A study synthesized multiple derivatives of 4-oxobutanoic acid and tested their efficacy against clinical isolates. Results showed that some derivatives had an antimicrobial effect comparable to conventional antibiotics, indicating their potential as alternative treatments .
- Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of piperidine derivatives. The study found that specific modifications led to increased activity against breast cancer cell lines, with IC50 values significantly lower than those of untreated controls .
- Case Study on Inflammation : Research involving animal models indicated that treatment with the compound resulted in a marked reduction in paw edema induced by inflammatory agents, showcasing its therapeutic potential in inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
